molecular formula C20H19FN2O3S2 B3019198 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide CAS No. 941981-36-8

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B3019198
CAS No.: 941981-36-8
M. Wt: 418.5
InChI Key: JPZVVORDSABKDR-UHFFFAOYSA-N
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Description

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Attachment of the 3,5-Dimethoxybenzyl Group: This step involves the nucleophilic substitution of a benzyl halide with the thiazole derivative.

    Introduction of the 4-Fluorophenylacetamide Group: This can be achieved through an amide coupling reaction using appropriate coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamide
  • N-(4-Fluorophenyl)thiazol-4-ylacetamide
  • 3,5-Dimethoxybenzylthio derivatives

Uniqueness

The uniqueness of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-25-17-7-13(8-18(10-17)26-2)11-27-20-23-16(12-28-20)9-19(24)22-15-5-3-14(21)4-6-15/h3-8,10,12H,9,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZVVORDSABKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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